3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine
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Overview
Description
3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-hydroxypyridine to obtain 3-bromo-4-hydroxypyridine. This intermediate is then reacted with 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidine under suitable conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the compound’s oxidation state and reactivity .
Scientific Research Applications
3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is investigated for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the pyrrolidine and pyridine moieties.
3-bromo-4-hydroxypyridine: An intermediate in the synthesis of the target compound, with similar reactivity but different functional groups.
1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidine: A related compound with similar structural features but lacking the bromine and pyridine components.
Uniqueness
3-bromo-4-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine is unique due to its combination of a brominated pyridine ring, a pyrazole moiety, and a pyrrolidine ring.
Properties
IUPAC Name |
[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c1-14-17(11-23-25(14)15-5-3-2-4-6-15)20(26)24-10-8-16(13-24)27-19-7-9-22-12-18(19)21/h2-7,9,11-12,16H,8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQUXTBWRGGOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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